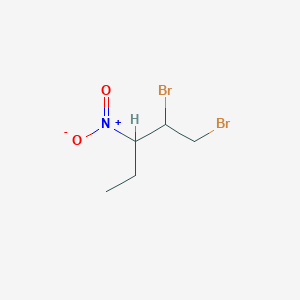

1,2-Dibromo-3-nitropentane

Description

Properties

CAS No. |

62545-03-3 |

|---|---|

Molecular Formula |

C5H9Br2NO2 |

Molecular Weight |

274.94 g/mol |

IUPAC Name |

1,2-dibromo-3-nitropentane |

InChI |

InChI=1S/C5H9Br2NO2/c1-2-5(8(9)10)4(7)3-6/h4-5H,2-3H2,1H3 |

InChI Key |

FFCQGYFFVJTRLC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CBr)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1,2 Dibromo 3 Nitropentane

Retrosynthetic Analysis of the 1,2-Dibromo-3-nitropentane Scaffold

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 1,2-dibromo-3-nitropentane, the most logical disconnections involve the functional groups.

A primary disconnection strategy targets the vicinal dibromide moiety. This functional group is commonly formed via the electrophilic addition of bromine (Br₂) to an alkene. masterorganicchemistry.comlibretexts.org This leads to a key precursor: a 3-nitropentene isomer. This disconnection is strategically sound as alkene bromination is a high-yielding and well-understood transformation.

The 3-nitropentene precursor can be further disconnected. Nitroalkenes are frequently synthesized through the dehydration of β-nitro alcohols. wikipedia.org These nitro alcohols are, in turn, accessible via the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. youtube.comresearchgate.net In this case, 3-nitro-2-pentanol (B1203288) (a precursor to 3-nitro-2-pentene) or 3-nitro-1-pentanol (a precursor to 3-nitro-1-pentene) could be formed from the reaction of propanal and nitroethane.

An alternative, less common disconnection would involve breaking the C-N bond first. This would lead to a 1,2-dibromopentane (B1585501) cation equivalent and a nitrite (B80452) anion. Synthetically, this translates to the nitration of 1,2-dibromopentane. However, the direct nitration of aliphatic alkanes is often unselective and can require harsh conditions. organic-chemistry.org Therefore, the pathway originating from a nitroalkene is considered more synthetically viable.

Direct Bromination and Nitration Pathways to 1,2-Dibromo-3-nitropentane

Based on the retrosynthetic analysis, the most direct and plausible pathway is the electrophilic addition of bromine to a 3-nitropentene precursor. Alkenes readily react with bromine (Br₂), typically in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), to yield vicinal dibromides. masterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion.

The reaction would be: C₅H₉NO₂ (3-nitropentene) + Br₂ → C₅H₉Br₂NO₂ (1,2-Dibromo-3-nitropentane)

The electron-withdrawing nature of the nitro group deactivates the double bond towards electrophilic attack, potentially requiring slightly more forcing conditions compared to the bromination of simple alkenes.

A secondary, more challenging pathway involves the direct nitration of 1,2-dibromopentane. Methods for the synthesis of nitroalkanes include the reaction of alkyl halides with a nitrite source, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂). organic-chemistry.orgwiley-vch.de However, applying this to a substrate already containing two bromine atoms could lead to a mixture of products and potential elimination side reactions, making it a less controlled approach.

Another considered pathway is the reaction of a secondary nitroalkane with bromine in the presence of a base. youtube.com This reaction typically results in the substitution of the acidic α-hydrogen for a bromine atom. To form a vicinal dibromide from a nitroalkane would require a different mechanism, likely involving rearrangement or elimination-addition sequences, and is not a standard method.

Regioselective Synthesis of 1,2-Dibromo-3-nitropentane

Regioselectivity, the control over the placement of the functional groups, is a critical aspect of the synthesis. The final positions of the two bromine atoms are dictated by the position of the double bond in the nitroalkene precursor.

Two primary precursors could be considered:

3-Nitro-1-pentene: Bromination of this precursor would lead to the formation of 1,2-Dibromo-3-nitropentane. The addition of bromine to an unsymmetrical alkene is governed by the stability of the intermediate. The electron-withdrawing nitro group at the C3 position would influence the electron density of the double bond, but the formation of the bromonium ion across C1 and C2 is the expected pathway.

3-Nitro-2-pentene: Bromination of this internal alkene would result in the formation of 2,3-Dibromo-3-nitropentane.

Therefore, to synthesize the target molecule, 1,2-Dibromo-3-nitropentane, the regioselective synthesis of the 3-nitro-1-pentene precursor is essential. This can be achieved through a controlled dehydration of the corresponding β-nitro alcohol.

Alternative brominating systems, such as a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic medium, can also be used for regioselective brominations and offer a safer alternative to using liquid bromine directly. rsc.org

Stereoselective and Stereospecific Approaches to Diastereomers and Enantiomers of 1,2-Dibromo-3-nitropentane

The structure of 1,2-dibromo-3-nitropentane contains multiple stereocenters (at C1, C2, and C3), meaning several stereoisomers can exist.

The electrophilic addition of bromine to an alkene is a stereospecific anti-addition. This occurs because the nucleophilic bromide ion attacks the cyclic bromonium ion intermediate from the face opposite to the ring. masterorganicchemistry.comlibretexts.org This inherent stereoselectivity provides control over the relative configuration of the two new stereocenters at C1 and C2.

The stereocenter at C3 in the 3-nitropentene precursor adds another layer of complexity.

If a racemic mixture of (R)- and (S)-3-nitro-1-pentene is used as the starting material, the anti-addition of bromine will produce a mixture of diastereomers.

If an enantiomerically pure sample of 3-nitro-1-pentene is used, the bromination will still lead to a mixture of two diastereomers, as the attack of bromine can occur from either face of the alkene. However, the relationship between the stereocenters will be controlled.

Diastereoselective methods often rely on the presence of a chiral director in the molecule. For example, diastereoselective dichlorination has been achieved on chiral allylic alcohols, where the existing stereocenter directs the approach of the halogenating agent. nih.gov A similar principle could apply to a chiral nitroalkene precursor.

Achieving enantioselectivity, the preferential formation of one enantiomer over the other, requires the use of a chiral influence, such as a chiral catalyst or reagent. While a general method for the enantioselective bromination of unfunctionalized alkenes remains a challenge, significant progress has been made in specific cases. nih.govmdpi.com

Hypothetical approaches for the enantioselective synthesis of 1,2-dibromo-3-nitropentane could include:

Catalytic Asymmetric Bromination: Employing a chiral Lewis acid or organocatalyst to complex with the brominating agent and the nitroalkene substrate, thereby creating a chiral environment that favors attack on one prochiral face of the alkene. mdpi.com

Chiral Auxiliary Approach: Covalently attaching a chiral auxiliary to the nitroalkene precursor to direct the stereochemical outcome of the bromination, followed by removal of the auxiliary.

Enantioselective Henry Reaction: The initial stereocenter at C3 could be set using a catalytic, enantioselective Henry reaction to produce an enantioenriched β-nitro alcohol, which is then carried forward. researchgate.net

These advanced methods represent the frontier of asymmetric synthesis and would require specific research and development for this particular substrate.

Utilization of Precursor Molecules and Advanced Starting Materials in 1,2-Dibromo-3-nitropentane Formation

The success of the synthesis hinges on the availability and purity of the key precursor, 3-nitro-1-pentene. As outlined in the retrosynthesis, this intermediate is not typically a stock chemical and must be prepared.

Synthesis of 3-Nitro-1-pentene: The most common route to nitroalkenes is through the Henry reaction followed by dehydration. wikipedia.org

Henry Reaction: Propanal is reacted with nitroethane in the presence of a base (e.g., an amine like n-butylamine or a hydroxide) to form the β-nitro alcohol, 3-nitro-2-pentanol. youtube.com

Dehydration: The resulting 3-nitro-2-pentanol is then dehydrated, typically by heating with an acid catalyst or a dehydrating agent like phthalic anhydride. This elimination step can produce a mixture of 3-nitro-1-pentene and 3-nitro-2-pentene. Reaction conditions must be carefully controlled to favor the formation of the desired terminal alkene, 3-nitro-1-pentene.

Table 1: Key Precursors and Synthetic Intermediates

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| Propanal | CH₃CH₂CHO | Starting material for Henry reaction |

| Nitroethane | CH₃CH₂NO₂ | Starting material for Henry reaction |

| 3-Nitro-2-pentanol | CH₃CH₂CH(OH)CH(NO₂)CH₃ | Intermediate; product of Henry reaction |

| 3-Nitro-1-pentene | CH₃CH₂CH(NO₂)CH=CH₂ | Key precursor for bromination |

| 3-Nitro-2-pentene | CH₃CH₂CH(NO₂)C=CHCH₃ | Potential side-product of dehydration |

Table 2: Hypothetical Synthetic Pathways

| Pathway | Starting Material(s) | Key Reagents | Product |

|---|---|---|---|

| A: Alkene Bromination | 3-Nitro-1-pentene | 1. Br₂ 2. Inert Solvent (e.g., CCl₄) | 1,2-Dibromo-3-nitropentane |

| B: Precursor Synthesis | Propanal, Nitroethane | 1. Base (e.g., n-Butylamine) 2. Dehydrating Agent (e.g., Phthalic Anhydride, heat) | 3-Nitro-1-pentene |

| C: Aliphatic Nitration (Less Favorable) | 1,2-Dibromopentane | AgNO₂ or NaNO₂ | 1,2-Dibromo-X-nitropentane (mixture) |

This systematic approach, building from fundamental reactions, provides a clear roadmap for the potential synthesis of 1,2-Dibromo-3-nitropentane.

Catalytic Systems and Optimized Reaction Conditions for 1,2-Dibromo-3-nitropentane Synthesis

The synthesis of 1,2-dibromo-3-nitropentane can be approached through various catalytic strategies. The choice of catalyst is crucial in directing the reaction towards high yields and selectivity, minimizing the formation of byproducts.

Role of Lewis Acids and Brønsted Acids in Catalysis

Both Lewis and Brønsted acids play a significant role in the halogenation and nitration steps required for the synthesis of 1,2-dibromo-3-nitropentane. nih.govwikipedia.org

Lewis Acids: In the context of bromination, Lewis acids are instrumental in enhancing the electrophilicity of the bromine source. mt.com For instance, catalysts like aluminum chloride (AlCl₃) or zirconium(IV) chloride (ZrCl₄) can polarize the Br-Br bond in molecular bromine or activate N-bromoimide reagents. nih.govmt.com This activation facilitates the electrophilic attack on the precursor molecule, which could be a pentene derivative. In a hypothetical synthesis starting from a pentene, a Lewis acid would be essential to promote the addition of bromine across the double bond. mt.com Zirconium(IV) chloride has demonstrated high catalytic activity in benzylic brominations using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under mild conditions. nih.gov

Brønsted Acids: Brønsted acids, on the other hand, can catalyze nitration reactions. While direct nitration of a bromoalkane is challenging, a plausible synthetic route could involve the nitration of a precursor followed by bromination. In such a scenario, a Brønsted acid could protonate the nitrating agent, such as nitric acid, to form the highly electrophilic nitronium ion (NO₂⁺). The Brønsted catalysis equation illustrates the relationship between acid strength and catalytic activity. wikipedia.org Studies have shown that Brønsted acids can promote aromatic ring bromination, contrasting with Lewis acids that may favor side-chain bromination. nih.gov Chiral Brønsted acids, such as BINOL-based phosphoric acids, have been utilized in enantioselective aminohalogenation reactions, suggesting their potential for stereocontrolled synthesis. nih.gov

A hypothetical catalytic approach could involve a dual catalytic system where a Lewis acid promotes bromination and a Brønsted acid facilitates the nitration step, or a bifunctional catalyst possessing both Lewis and Brønsted acidic sites. The table below outlines potential catalysts for the synthesis.

| Catalyst Type | Example Catalyst | Potential Role in Synthesis |

| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | Activation of brominating agent (e.g., DBDMH) for benzylic bromination. nih.gov |

| Lewis Acid | Aluminum chloride (AlCl₃) | Catalyst for electrophilic substitution of aromatic compounds. mt.com |

| Brønsted Acid | BINOL-based phosphoric acids | Enantioselective aminohalogenation. nih.gov |

| Brønsted Acid | B(C₆F₅)₃·H₂O | Catalyzing azidation of tertiary aliphatic alcohols, enhanced by nitro compounds. organic-chemistry.org |

Photochemical and Electrochemical Methodologies

Modern synthetic chemistry is increasingly exploring photochemical and electrochemical methods to drive reactions under milder conditions and with higher selectivity.

Photochemical Synthesis: Photochemical reactions, initiated by ultraviolet light, can generate radicals, providing an alternative pathway for halogenation. libretexts.org For instance, the halogenation of alkanes can be initiated by light, where a photon of light leads to the reaction of thousands of molecules. libretexts.org In the synthesis of 1,2-dibromo-3-nitropentane, a photochemical approach could be envisioned for the bromination step, particularly if a radical mechanism is favored. This would involve the photolytic cleavage of a bromine source to generate bromine radicals, which would then react with the organic substrate.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for generating reactive species. Anodic oxidation can be used to synthesize hypervalent bromine(III) compounds, which are powerful oxidizing and halogenating agents. nih.govnih.gov An electrochemical approach to synthesizing 1,2-dibromo-3-nitropentane could involve the in-situ generation of a brominating species at the anode, which then reacts with the starting material in the electrochemical cell. This method avoids the need for stoichiometric chemical oxidants, reducing waste. researchgate.net For instance, the electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines has been successfully demonstrated. researchgate.net Similarly, electrochemical methods have been developed for the synthesis of nitroso compounds using nitromethane (B149229) as a reagent. rsc.org

The following table summarizes potential photochemical and electrochemical approaches.

| Methodology | Description | Potential Advantage |

| Photochemical Halogenation | UV light initiates the formation of bromine radicals from a bromine source. libretexts.orglibretexts.org | Can proceed at room temperature and avoids the need for chemical initiators. |

| Electrochemical Bromination | Anodic oxidation generates a reactive brominating species in situ. nih.govnih.govresearchgate.net | Avoids hazardous chemical oxidants and allows for precise control of the reaction. |

| Electrochemical Nitration | Anodic oxidation could potentially be used to generate nitrating species. rsc.org | Offers a potentially greener route to nitration. |

Process Optimization for Enhanced Yields and Purity in 1,2-Dibromo-3-nitropentane Synthesis

Optimizing the reaction conditions is paramount to maximizing the yield and purity of 1,2-dibromo-3-nitropentane. This involves a systematic study of various reaction parameters.

A multi-variable optimization approach, potentially using automated systems, can efficiently explore the reaction space. nih.gov Key parameters to optimize include:

Temperature: Halogenation and nitration reactions can be highly exothermic. Controlling the temperature is crucial to prevent side reactions and ensure the stability of the product.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. A solvent that is inert to the reactants and facilitates the dissolution of all components is ideal. For green chemistry considerations, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be explored. nih.gov

Reactant Stoichiometry: The molar ratio of the reactants (the organic substrate, brominating agent, and nitrating agent) needs to be carefully controlled to achieve complete conversion and minimize the formation of over-halogenated or other byproducts.

Catalyst Loading: The amount of catalyst used can impact the reaction rate and cost-effectiveness of the synthesis.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time for achieving maximum yield without significant product degradation.

The table below presents a hypothetical optimization study for the synthesis of 1,2-dibromo-3-nitropentane.

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

| Temperature | 0 °C to 50 °C | 25 °C | Balances reaction rate with minimizing side reactions. |

| Solvent | Dichloromethane, 2-MeTHF, Acetonitrile (B52724) | 2-MeTHF | A greener solvent alternative that may offer good solubility for reactants. nih.gov |

| Molar Ratio (Substrate:Bromine) | 1:1 to 1:1.5 | 1:1.1 | A slight excess of bromine to ensure complete conversion of the substrate. |

| Catalyst Loading | 1 mol% to 10 mol% | 2 mol% | Minimizes catalyst cost while maintaining a high reaction rate. |

Application of Green Chemistry Principles in the Synthesis of 1,2-Dibromo-3-nitropentane

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgyoutube.com Applying these principles to the synthesis of 1,2-dibromo-3-nitropentane can lead to a more sustainable manufacturing process.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing the synthesis to minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact. youtube.com

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. youtube.com

The following table outlines how these principles could be practically applied to the synthesis of 1,2-dibromo-3-nitropentane.

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Optimize reaction conditions to achieve high selectivity and minimize byproduct formation. |

| Atom Economy | Choose synthetic routes that maximize the incorporation of reactant atoms into the final product. For example, addition reactions generally have higher atom economy than substitution reactions. acs.org |

| Safer Solvents | Replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-MeTHF. nih.gov |

| Catalysis | Employ highly efficient and recyclable catalysts to reduce waste and energy consumption. youtube.comrsc.org |

| Energy Efficiency | Utilize photochemical or electrochemical methods that can often be performed at room temperature. libretexts.orgnih.govnih.govyoutube.com |

By integrating these principles, the synthesis of 1,2-dibromo-3-nitropentane can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 1,2 Dibromo 3 Nitropentane

Nucleophilic Substitution Reactions of 1,2-Dibromo-3-nitropentane

Nucleophilic substitution in 1,2-Dibromo-3-nitropentane can theoretically occur at either of the two carbon atoms bearing a bromine atom. youtube.com The reaction's outcome is heavily influenced by the nature of the alkyl halide (primary vs. secondary), the nucleophile, and the reaction conditions. libretexts.org

Substitution at Brominated Carbon Centers

The two bromine atoms serve as potential leaving groups for nucleophilic attack. The C1 carbon is a primary center, while the C2 carbon is a secondary center.

At C1 (Primary Center): This position is sterically unhindered and would be expected to react readily with a range of nucleophiles via a bimolecular (SN2) mechanism. viu.ca The reaction involves a direct, backside attack by the nucleophile, leading to an inversion of stereochemistry if the center were chiral.

At C2 (Secondary Center): Reactivity at this position is more complex. While it can undergo SN2 reactions, the rate is typically slower than at a primary center due to increased steric hindrance. ncert.nic.in Furthermore, the adjacent electron-withdrawing nitro group at C3 will significantly decrease the electron density at C2, potentially retarding an SN2 reaction. Unimolecular (SN1) reactions, which proceed through a carbocation intermediate, are also possible, particularly with weaker nucleophiles in polar protic solvents. ncert.nic.in However, the formation of a carbocation at C2 would be destabilized by the inductive effect of the adjacent nitro group, making an SN1 pathway less favorable than for a typical secondary alkyl halide.

Common nucleophiles like hydroxides, alkoxides, and amines would likely favor substitution at the C1 position under SN2 conditions.

Table 1: Predicted Nucleophilic Substitution Reactions at Brominated Carbons

| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product (Substitution at C1) |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Bromo-3-nitropentan-1-ol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Bromo-1-methoxy-3-nitropentane |

| Amine | Ammonia (NH₃) | 1-Amino-2-bromo-3-nitropentane |

Reactions Involving the Nitro Group

Direct nucleophilic substitution of a nitro group on an aliphatic chain is not a common reaction pathway. Instead, the primary influence of the nitro group is its ability to increase the acidity of the proton at the alpha-carbon (C3).

In the presence of a base, the C3 proton can be abstracted to form a resonance-stabilized carbanion known as a nitronate. This nitronate anion is a potent nucleophile itself and can react with various electrophiles. While not a substitution of the nitro group, this represents a key reaction pathway involving it. For instance, reaction with an aldehyde would lead to a nitro-aldol (Henry Reaction) type addition.

Elimination Reactions Leading from 1,2-Dibromo-3-nitropentane

The presence of two bromine atoms on adjacent carbons (a vicinal dibromide) makes 1,2-Dibromo-3-nitropentane a prime candidate for elimination reactions to form unsaturated products. libretexts.org

Dehydrobromination Pathways and Mechanisms

Treatment with a strong, non-nucleophilic base is expected to induce dehydrobromination via a bimolecular elimination (E2) mechanism. This pathway requires an anti-periplanar arrangement of a proton and the leaving group. There are two main possibilities for the initial elimination:

Elimination of HBr from C1-C2: Abstraction of a proton from C1 and loss of the bromide from C2 would yield 1-bromo-3-nitropent-1-ene .

Elimination of HBr from C2-C3: Abstraction of a proton from C3 and loss of the bromide from C2 would yield 2-bromo-3-nitropent-2-ene .

The proton at C3 is significantly more acidic than the protons at C1 due to the powerful electron-withdrawing effect of the adjacent nitro group. Therefore, pathway 2 is predicted to be the major route, as the base will more readily abstract the acidic C3 proton.

Formation of Unsaturated Organic Systems

A single dehydrobromination reaction is expected to yield a bromo-nitroalkene. As discussed, 2-bromo-3-nitropent-2-ene is the anticipated major product.

Under harsher conditions or with an excess of a strong base (such as sodium amide, NaNH₂), a second elimination reaction can occur to form an alkyne. masterorganicchemistry.com Elimination of the second molecule of HBr from 2-bromo-3-nitropent-2-ene would lead to the formation of 3-nitropent-1-yne . This double elimination provides a pathway to highly unsaturated nitro compounds.

Table 2: Predicted Products from Elimination Reactions

| Reagent/Conditions | Elimination Type | Predicted Major Product |

|---|---|---|

| Potassium tert-butoxide (1 eq.) | Single Dehydrobromination (E2) | 2-Bromo-3-nitropent-2-ene |

| Sodium Amide (NaNH₂) (excess) | Double Dehydrobromination (E2) | 3-Nitropent-1-yne |

Additionally, reaction with a reducing metal like zinc dust would likely lead to dehalogenation (elimination of both bromine atoms) to form an alkene, 3-nitropent-1-ene . libretexts.org

Reduction Reactions of 1,2-Dibromo-3-nitropentane

The nitro group is readily reducible to an amine using a variety of reagents. commonorganicchemistry.com A key challenge in the reduction of 1,2-Dibromo-3-nitropentane is achieving chemoselectivity—reducing the nitro group without affecting the carbon-bromine bonds (hydrogenolysis).

Common reduction methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas (H₂) is a powerful method for nitro group reduction. However, these conditions can also cause dehalogenation (hydrogenolysis of the C-Br bonds). commonorganicchemistry.com Using catalysts like Raney Nickel may offer better selectivity, preserving the halide groups. commonorganicchemistry.com

Metal/Acid Reduction: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for converting nitro groups to primary amines. cloudfront.net These conditions are generally compatible with alkyl halides, making them a good candidate for the selective reduction of 1,2-Dibromo-3-nitropentane. organic-chemistry.org

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the nitro group but are also capable of substituting alkyl halides, likely leading to a complex mixture of products. commonorganicchemistry.com

The most probable selective reduction would yield the corresponding amine, preserving the dibromo structure.

Table 3: Predicted Products from Reduction Reactions

| Reagent | Predicted Major Product | Notes |

|---|---|---|

| Iron (Fe), Hydrochloric Acid (HCl) | 1,2-Dibromopentan-3-amine | Selective reduction of the nitro group is expected. |

| Tin(II) Chloride (SnCl₂) | 1,2-Dibromopentan-3-amine | A mild and selective method for nitro group reduction. commonorganicchemistry.com |

| H₂, Raney Nickel | 1,2-Dibromopentan-3-amine | Offers a potential for selective hydrogenation without dehalogenation. commonorganicchemistry.com |

| H₂, Palladium/Carbon (Pd/C) | Pentan-3-amine | Reduction of the nitro group and hydrogenolysis of both C-Br bonds is likely. |

Reduction of the Nitro Group to Amines and Other Nitrogen-Containing Functions

The reduction of the nitro group is a fundamental transformation in organic synthesis. For a secondary nitroalkane like 1,2-dibromo-3-nitropentane, this reduction can lead to the corresponding amine or, under milder conditions, the hydroxylamine (B1172632).

A variety of methods are effective for the reduction of aliphatic nitro compounds to primary amines. wikipedia.org These include catalytic hydrogenation and the use of dissolving metals in acidic media. ncert.nic.inmasterorganicchemistry.com

Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel is a common and effective method for converting nitroalkanes to amines. wikipedia.orgncert.nic.in

Metal/Acid Reduction: Reagents like iron, tin, or zinc in the presence of a strong acid (e.g., hydrochloric acid) are standard for this conversion. masterorganicchemistry.com The reduction with iron and hydrochloric acid is often preferred as the ferrous chloride (FeCl₂) produced can be hydrolyzed, regenerating the acid and thus requiring only a catalytic amount to initiate the process. ncert.nic.in

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) can also reduce nitroalkanes to amines. wikipedia.org

Partial reduction to form the corresponding hydroxylamine is also possible using specific reagents. For instance, zinc dust in the presence of ammonium (B1175870) chloride is a known method for converting nitroalkanes to hydroxylamines. wikipedia.org

The expected reduction of 1,2-dibromo-3-nitropentane to 3-amino-1,2-dibromopentane would transform the electron-withdrawing nature of the nitro group into a nucleophilic amino group, opening up further synthetic possibilities.

Table 1: Representative Conditions for the Reduction of Nitroalkanes

| Reagent System | Product Type | Applicability | Reference |

|---|---|---|---|

| H₂, Pd/C, PtO₂, or Raney Ni | Amine | General for aliphatic and aromatic nitro compounds | wikipedia.orgncert.nic.in |

| Fe, HCl | Amine | Preferred industrial method for nitroarenes; applicable to nitroalkanes | ncert.nic.inmasterorganicchemistry.com |

| LiAlH₄ | Amine | Effective for aliphatic nitro compounds | wikipedia.org |

| Zn, NH₄Cl | Hydroxylamine | Selective partial reduction of aliphatic nitro compounds | wikipedia.org |

Reductive Debromination and Selective Bromine Removal

The vicinal dibromide functionality in 1,2-dibromo-3-nitropentane is susceptible to reductive elimination to form an alkene. This transformation, known as debromination, typically proceeds via an E2-like mechanism and often requires an anti-periplanar arrangement of the two bromine atoms for optimal reactivity. youtube.com

Common reagents for the debromination of vicinal dibromides include:

Zinc Dust: Activated zinc metal, often in a solvent like acetic acid or ethanol, is a classic reagent for this purpose. The reaction is a heterogeneous process occurring on the surface of the metal. youtube.com

Sodium Iodide: Sodium iodide in acetone (B3395972) is another effective system. The iodide ion acts as a nucleophile, attacking one bromine atom and inducing the elimination of the second as a bromide ion in a concerted process to form the alkene and molecular iodine. youtube.com

For 1,2-dibromo-3-nitropentane, this reaction would be expected to yield 3-nitro-1-pentene. The stereochemistry of the starting material would influence the geometry of the resulting alkene. Given the presence of the electron-withdrawing nitro group, the reactivity in this elimination could be modulated compared to simple alkyl dibromides.

Oxidation Reactions of 1,2-Dibromo-3-nitropentane

The oxidation of 1,2-dibromo-3-nitropentane would primarily target the carbon atom bearing the nitro group. Secondary nitroalkanes can be oxidized to the corresponding ketones. This process often involves the initial formation of the nitronate anion (by deprotonation of the α-carbon), which is the species that undergoes oxidation. nih.gov

Enzymatic oxidation, for instance with nitroalkane oxidase, converts neutral nitroalkanes into aldehydes or ketones, with the release of nitrite (B80452). nih.gov Chemical oxidation methods can also achieve this transformation. For example, horseradish peroxidase has been shown to catalyze the oxidation of 2-nitropropane, likely via its nitronate form, to produce acetone in the presence of oxygen. nih.gov

Therefore, under suitable basic and oxidative conditions, 1,2-dibromo-3-nitropentane could be converted to 1,2-dibromopentan-3-one. The reaction of secondary nitroalkanes with nitrous acid (HNO₂) is a distinct process that forms pseudonitroles, which are characteristically blue-colored compounds. vedantu.com This reaction serves as a classical chemical test for secondary nitroalkanes.

Rearrangement Reactions and Isomerizations Involving 1,2-Dibromo-3-nitropentane

Rearrangement reactions in molecules like 1,2-dibromo-3-nitropentane are plausible, particularly under conditions that favor the formation of a carbocation intermediate. masterorganicchemistry.com The loss of a bromide ion, especially from the C-2 position, could be facilitated by a Lewis acid catalyst.

If a carbocation were to form at the C-2 position, a 1,2-hydride shift from the C-3 position could occur, leading to a more stable carbocation if the electronics of the nitro group allow. However, the strong electron-withdrawing nature of the adjacent nitro group would likely destabilize a carbocation at C-2, making such a rearrangement less favorable than in simple alkyl halides. masterorganicchemistry.comwikipedia.org

Alternative rearrangements could be envisioned under different reaction manifolds, but simple Wagner-Meerwein type shifts are the most fundamental to consider. wikipedia.org

Cyclization Reactions and Heterocycle Formation Utilizing 1,2-Dibromo-3-nitropentane

The combination of a nitro group and two leaving groups (bromides) on a flexible alkyl chain makes 1,2-dibromo-3-nitropentane a potentially valuable precursor for the synthesis of heterocyclic compounds. uni-rostock.de

One plausible pathway involves the initial reduction of the nitro group to a primary amine, as discussed in section 3.3.1. The resulting 3-amino-1,2-dibromopentane contains a nucleophilic nitrogen atom and two electrophilic carbons. Intramolecular nucleophilic substitution could then occur. Depending on which bromide is displaced, five- or three-membered nitrogen-containing rings could be formed. Cyclization via attack at C-1 would lead to a substituted pyrrolidine, a common motif in medicinal chemistry.

Alternatively, the nitroalkane itself, particularly in its nitronate form, can participate in cyclization reactions. researchgate.netrsc.org For example, an intramolecular Michael-type addition could be envisioned if the chain contained a suitable acceptor, or the nitronate could displace one of the bromides to form a cyclic nitronate, which could be further transformed.

Cross-Coupling and Other Metal-Catalyzed Reactions with 1,2-Dibromo-3-nitropentane

The carbon-bromine bonds in 1,2-dibromo-3-nitropentane are prime sites for metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation. wikipedia.org

The Suzuki-Miyaura coupling is a prominent example. libretexts.org This reaction typically uses a palladium catalyst to couple an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.org It is conceivable that 1,2-dibromo-3-nitropentane could undergo sequential or double Suzuki coupling.

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into one of the C-Br bonds. The C-Br bond at the C-1 position (primary) would likely be more reactive than the C-Br bond at the C-2 position (secondary) towards oxidative addition.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.

By controlling the stoichiometry of the boronic acid and the reaction conditions, it might be possible to achieve selective mono-alkylation/arylation or a double coupling to replace both bromine atoms.

Other metal-catalyzed reactions, such as those employing nickel catalysts, could also be effective for cross-coupling reactions involving the C-Br bonds. youtube.com Copper-catalyzed reactions are also known for the alkylation of nitroalkanes, suggesting another potential avenue for the functionalization of this molecule. organic-chemistry.org

Table 2: Key Steps in the Suzuki-Miyaura Cross-Coupling Reaction

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the R-X bond (e.g., C-Br). | Alkyl-Pd(II)-halide complex | libretexts.orgprinceton.edu |

| Transmetalation | Transfer of an organic group from a boron reagent to the Pd(II) center, typically requiring a base. | Dialkyl-Pd(II) complex | libretexts.orgprinceton.edu |

| Reductive Elimination | Formation of a new C-C bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0)L₂ | libretexts.orgprinceton.edu |

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 1,2 Dibromo 3 Nitropentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment of 1,2-Dibromo-3-nitropentane

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 1,2-dibromo-3-nitropentane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of 1,2-dibromo-3-nitropentane is expected to show distinct signals for the nine protons in the molecule. The chemical shifts are significantly influenced by the electronegative bromine atoms and the nitro group. Protons on carbons bearing these substituents will be shifted downfield.

The proton attached to the carbon with the nitro group (H-3) is expected to appear at the lowest field, typically in the range of 4.5–5.0 ppm, due to the strong electron-withdrawing nature of the nitro group. The protons on the bromine-bearing carbons (H-1 and H-2) would also be significantly deshielded, likely appearing in the range of 4.0–4.8 ppm. The methylene (B1212753) protons of the ethyl group (H-4) would be further downfield than a typical alkane due to the adjacent nitro-substituted carbon, while the terminal methyl protons (H-5) would be the most upfield.

The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons, are crucial for confirming the structure. For instance, the methyl protons (H-5) would appear as a triplet, coupling to the two H-4 protons. The H-3 proton would likely appear as a multiplet due to coupling with H-2 and H-4.

Predicted ¹H NMR Data for 1,2-Dibromo-3-nitropentane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (CHBr) | ~4.2 - 4.6 | Doublet of doublets (dd) |

| H-1' (CHBr) | ~3.8 - 4.2 | Doublet of doublets (dd) |

| H-2 (CHBr) | ~4.4 - 4.8 | Multiplet (m) |

| H-3 (CHNO₂) | ~4.5 - 5.0 | Multiplet (m) |

| H-4 (CH₂) | ~2.0 - 2.5 | Multiplet (m) |

| H-5 (CH₃) | ~1.0 - 1.2 | Triplet (t) |

In the ¹³C NMR spectrum, five distinct signals are expected, corresponding to the five carbon atoms of the pentane (B18724) chain. The chemical shifts are heavily influenced by the attached electronegative groups.

The carbon atom bonded to the nitro group (C-3) is expected to be significantly deshielded, appearing in the range of 80–95 ppm. The carbons bonded to the bromine atoms (C-1 and C-2) will also be shifted downfield, typically appearing in the 40–60 ppm range. chemicalbook.com The remaining carbons of the ethyl group (C-4 and C-5) will appear at higher fields, with C-5 being the most shielded. researchgate.net

Predicted ¹³C NMR Data for 1,2-Dibromo-3-nitropentane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂Br) | ~35 - 45 |

| C-2 (CHBr) | ~50 - 60 |

| C-3 (CHNO₂) | ~85 - 95 |

| C-4 (CH₂) | ~25 - 35 |

| C-5 (CH₃) | ~10 - 15 |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for assembling the molecular puzzle and defining its three-dimensional structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1,2-dibromo-3-nitropentane, COSY would show correlations between H-5 and H-4, H-4 and H-3, H-3 and H-2, and H-2 and the H-1 protons. This allows for the unambiguous tracing of the carbon backbone. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This experiment would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming which proton is attached to which carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is paramount for determining the relative stereochemistry at the C-2 and C-3 chiral centers. By observing which protons show spatial proximity, the relative orientation of the substituents can be deduced.

Infrared (IR) Spectroscopy for Functional Group Identification in 1,2-Dibromo-3-nitropentane

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,2-dibromo-3-nitropentane would be dominated by absorptions corresponding to the nitro group. Aliphatic nitro compounds typically exhibit two very strong and characteristic stretching vibrations. researchgate.net

N-O Asymmetric Stretch: A strong absorption band is expected in the region of 1550–1575 cm⁻¹.

N-O Symmetric Stretch: Another strong band is expected between 1365–1385 cm⁻¹.

Other significant absorptions would include:

C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the pentane backbone.

C-Br Stretching: A strong to medium absorption in the lower frequency "fingerprint region," typically between 500–690 cm⁻¹, indicating the presence of the carbon-bromine bonds.

Expected Infrared Absorption Bands for 1,2-Dibromo-3-nitropentane

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | 1550 - 1575 | Strong |

| NO₂ | Symmetric Stretch | 1365 - 1385 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C-Br | Stretch | 500 - 690 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of 1,2-Dibromo-3-nitropentane

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.

For 1,2-dibromo-3-nitropentane (C₅H₉Br₂NO₂), the mass spectrum would show a characteristic molecular ion (M⁺) peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. rsc.org The presence of two bromine atoms in the molecule will result in a distinctive M⁺, [M+2]⁺, and [M+4]⁺ peak pattern with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for halogenated nitroalkanes would include:

Loss of a bromine radical (•Br): Leading to a significant [M-Br]⁺ fragment.

Loss of the nitro group (•NO₂): Resulting in an [M-NO₂]⁺ fragment.

Cleavage of C-C bonds: Alpha-cleavage adjacent to the functional groups can lead to various smaller charged fragments. For example, cleavage of the C3-C4 bond could lead to the loss of an ethyl radical.

Loss of HBr: Elimination of hydrogen bromide is also a possible fragmentation pathway.

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. The theoretical monoisotopic mass of 1,2-dibromo-3-nitropentane (¹²C₅¹H₉⁷⁹Br₂¹⁴N¹⁶O₂) is 272.9003 Da. An experimentally determined HRMS value matching this theoretical mass would provide definitive confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragments. In a hypothetical MS/MS analysis of 1,2-Dibromo-3-nitropentane, the molecule would first be ionized to create a parent ion. This parent ion would then be selected and subjected to collision-induced dissociation, breaking it into smaller, charged fragments (daughter ions). The pattern of these daughter ions provides a fragmentation fingerprint that is unique to the structure of the parent ion.

Key information that would be obtained from an MS/MS spectrum of 1,2-Dibromo-3-nitropentane includes the mass-to-charge ratio of the parent ion and its various fragments. The presence of two bromine atoms would be expected to produce a characteristic isotopic pattern in the parent ion and any bromine-containing fragments, due to the nearly equal natural abundance of the 79Br and 81Br isotopes. Common fragmentation pathways for halogenated nitroalkanes could involve the loss of the nitro group (NO2), bromine atoms (Br), or hydrobromic acid (HBr), as well as cleavage of the carbon-carbon bonds.

Despite the theoretical utility of this technique, no specific tandem mass spectrometry data for 1,2-Dibromo-3-nitropentane has been found in the public domain.

X-ray Crystallography for Absolute Stereochemistry and Conformation of 1,2-Dibromo-3-nitropentane

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could be applied to 1,2-Dibromo-3-nitropentane if a suitable single crystal of the compound can be grown. The analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

Crucially, for a chiral molecule like 1,2-Dibromo-3-nitropentane, which has multiple stereocenters, X-ray crystallography can be used to determine the absolute stereochemistry (the actual R/S configuration at each chiral center). This is typically achieved through anomalous dispersion effects when using an appropriate X-ray wavelength.

A search for crystallographic data for 1,2-Dibromo-3-nitropentane in crystallographic databases has yielded no results. Therefore, its absolute stereochemistry and solid-state conformation remain unconfirmed by this method.

Chromatographic Methods for the Separation and Analysis of Isomers of 1,2-Dibromo-3-nitropentane

Due to the presence of multiple chiral centers, 1,2-Dibromo-3-nitropentane can exist as several stereoisomers (diastereomers and enantiomers). Chromatographic techniques are essential for the separation and analysis of these individual isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of 1,2-Dibromo-3-nitropentane, a heated gas chromatograph would be used to vaporize the compound and separate its isomers based on their boiling points and interactions with a stationary phase within the GC column. As the separated isomers elute from the column, they would enter the mass spectrometer for detection and identification.

The choice of the GC column's stationary phase would be critical for achieving separation of the isomers. Chiral stationary phases would be necessary to resolve the enantiomers of 1,2-Dibromo-3-nitropentane. The resulting mass spectra for each separated isomer would provide information about its molecular weight and fragmentation pattern, aiding in its identification.

No established GC-MS methods or analytical data for the separation and analysis of 1,2-Dibromo-3-nitropentane isomers are currently available in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of compounds that may be thermally unstable or not sufficiently volatile for GC. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation of the isomers of 1,2-Dibromo-3-nitropentane would be based on their differential partitioning between the mobile and stationary phases.

Similar to GC, the use of a chiral stationary phase in the HPLC column would be essential for the separation of enantiomeric pairs. Different mobile phase compositions (e.g., mixtures of hexane (B92381) and isopropanol (B130326) for normal-phase HPLC, or acetonitrile (B52724) and water for reverse-phase HPLC) would be explored to optimize the separation. Detection could be achieved using a UV detector, as the nitro group is a chromophore, or by interfacing the HPLC with a mass spectrometer (LC-MS).

Specific HPLC methods for the separation of 1,2-Dibromo-3-nitropentane isomers have not been reported. The development of such a method would require experimental optimization of the stationary phase, mobile phase, and detector settings.

Computational and Theoretical Investigations of 1,2 Dibromo 3 Nitropentane

Quantum Chemical Calculations of Electronic Structure and Energetics of 1,2-Dibromo-3-nitropentane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide deep insights into the stability, reactivity, and electronic nature of 1,2-Dibromo-3-nitropentane.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. A typical DFT study on 1,2-Dibromo-3-nitropentane would involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to calculate key properties.

Table 1: Hypothetical DFT-Calculated Properties for 1,2-Dibromo-3-nitropentane

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized geometry, indicating its stability. | Value in Hartrees |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which is a key indicator of chemical reactivity. | Value in eV |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | Value in Debye |

| Mulliken Atomic Charges | The partial charges on each atom, which can indicate sites susceptible to nucleophilic or electrophilic attack. | Charge values for C, H, Br, N, O |

Ab Initio Molecular Orbital Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding, they offer a higher level of accuracy for electronic structure and energetics. These calculations would serve to benchmark the results obtained from DFT.

Conformational Analysis and Molecular Dynamics Simulations of 1,2-Dibromo-3-nitropentane

The flexible aliphatic chain of 1,2-Dibromo-3-nitropentane suggests the existence of multiple conformers. A thorough conformational analysis would be required to identify the most stable three-dimensional arrangements of the molecule. This would typically be followed by molecular dynamics (MD) simulations to understand the molecule's behavior over time at different temperatures.

Prediction of Spectroscopic Parameters and Chemical Shifts for 1,2-Dibromo-3-nitropentane

Computational methods are routinely used to predict spectroscopic data, which can aid in the experimental characterization of new compounds. For 1,2-Dibromo-3-nitropentane, this would involve the prediction of NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

Elucidation of Reaction Mechanisms and Transition States for Transformations of 1,2-Dibromo-3-nitropentane

Understanding how 1,2-Dibromo-3-nitropentane might react is crucial for its potential applications and for predicting its stability. Computational studies could map out the potential energy surfaces for various reactions, such as nucleophilic substitution or elimination, and identify the structures and energies of the transition states involved.

Structure-Reactivity Relationships and Quantitative Structure-Property Relationships (QSPR) in 1,2-Dibromo-3-nitropentane Derivatives

While no specific QSPR studies exist for derivatives of 1,2-Dibromo-3-nitropentane, this approach is widely used for nitro-containing compounds and halogenated alkanes. Such studies establish a mathematical relationship between the chemical structure and a particular property. For a series of derivatives of 1,2-Dibromo-3-nitropentane, a QSPR model could be developed to predict properties like toxicity, boiling point, or reactivity based on calculated molecular descriptors.

Mechanistic Studies and Reaction Kinetics Involving 1,2 Dibromo 3 Nitropentane

Kinetic Studies of Key Transformation Pathways of 1,2-Dibromo-3-nitropentane

No empirical data from kinetic studies on the transformation pathways of 1,2-Dibromo-3-nitropentane has been reported in the accessible scientific literature. Such studies would be essential to determine the rates of reactions such as dehydrobromination, substitution of the bromine atoms, or reactions involving the nitro group. Without this fundamental data, a quantitative understanding of the compound's reactivity under various conditions cannot be established.

Identification and Characterization of Reaction Intermediates in Reactions of 1,2-Dibromo-3-nitropentane

The identification and characterization of transient species are fundamental to elucidating reaction mechanisms. However, no studies have been published that identify or characterize any reaction intermediates formed during chemical transformations of 1,2-Dibromo-3-nitropentane. Spectroscopic or trapping experiments that could provide insight into the nature of intermediates, such as carbocations, carbanions, or radical species, have not been documented for this compound.

Investigation of Solvent Effects on the Reactivity and Selectivity of 1,2-Dibromo-3-nitropentane

The role of the solvent is critical in influencing the rate and outcome of chemical reactions. Investigations into how different solvents affect the reactivity and selectivity of 1,2-Dibromo-3-nitropentane have not been reported. Understanding these effects would be crucial for controlling reaction pathways and optimizing potential synthetic applications.

Catalytic Cycle Elucidation for Metal-Catalyzed Reactions Involving 1,2-Dibromo-3-nitropentane

While transition metal catalysis is a powerful tool in organic synthesis, there is no available research detailing the metal-catalyzed reactions of 1,2-Dibromo-3-nitropentane. Consequently, no catalytic cycles involving this compound have been proposed or elucidated. Such studies would be necessary to explore potential applications in cross-coupling or other metal-mediated transformations.

Strategic Utility of 1,2 Dibromo 3 Nitropentane As a Synthetic Intermediate

Precursor for Nitrogen-Containing Heterocycles and Complex Natural Products

There is currently no available scientific literature that documents the use of 1,2-Dibromo-3-nitropentane as a precursor for the synthesis of nitrogen-containing heterocycles or complex natural products. While vicinal dibromides and nitroalkanes are individually valuable functional groups in the synthesis of such structures, their combined presence in 1,2-Dibromo-3-nitropentane has not been exploited in any published synthetic routes. The potential for this compound to act as a building block in this context remains purely speculative.

Building Block in the Synthesis of Polyfunctionalized Organic Molecules

The role of 1,2-Dibromo-3-nitropentane as a building block in the synthesis of polyfunctionalized organic molecules is not described in the current body of scientific research. The inherent reactivity of the vicinal dibromides and the nitro group suggests potential for various transformations, but no specific examples or methodologies involving this particular compound have been reported.

Role in the Preparation of Chiral Scaffolds and Stereodefined Compounds

An examination of the chemical literature provides no instances of 1,2-Dibromo-3-nitropentane being utilized in the preparation of chiral scaffolds or stereodefined compounds. The molecule itself possesses chiral centers, and its diastereomers could theoretically serve as templates or starting materials in asymmetric synthesis. However, no studies have been published that explore or establish such applications.

Potential in Materials Chemistry (e.g., as a monomer in polymer synthesis, excluding biological applications)

The potential of 1,2-Dibromo-3-nitropentane in materials chemistry, for instance as a monomer in polymer synthesis, is an area devoid of any published research. While compounds containing multiple reactive sites can sometimes be employed in polymerization reactions, there is no evidence to suggest that 1,2-Dibromo-3-nitropentane has been investigated for or applied in the creation of new materials.

Environmental and Green Chemistry Considerations for 1,2 Dibromo 3 Nitropentane

Pathways and Kinetics of Environmental Degradation of 1,2-Dibromo-3-nitropentane

The environmental fate of 1,2-Dibromo-3-nitropentane is governed by a combination of biotic and abiotic degradation processes. While specific kinetic data for this compound is not extensively available, its structural similarity to other halogenated nitro-compounds, such as 2,2-dibromo-3-nitrilopropionamide (DBNPA), allows for informed predictions regarding its environmental behavior. The primary degradation pathways are expected to be hydrolysis, photolysis, and biodegradation.

Hydrolysis is anticipated to be a significant degradation route, particularly under neutral to alkaline conditions. The presence of two bromine atoms and a nitro group, both being good leaving groups, facilitates nucleophilic substitution by water. The rate of hydrolysis is pH-dependent, generally increasing with higher pH.

Photolysis, or degradation by sunlight, is another potential pathway. Halogenated organic compounds can undergo photolytic cleavage of the carbon-halogen bonds. The energy from ultraviolet radiation can lead to the formation of reactive radical species, initiating a cascade of degradation reactions.

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the natural attenuation of xenobiotic compounds. nih.gov While many synthetic halogenated compounds are recalcitrant, various microbial strains have evolved enzymatic machinery to metabolize them. nih.gov The degradation of halogenated nitroaromatic compounds by fungi like Caldariomyces fumago has been observed, suggesting that similar pathways could exist for aliphatic compounds like 1,2-Dibromo-3-nitropentane. mdpi.com The initial steps in the biodegradation of such compounds often involve dehalogenation or reduction of the nitro group.

It is important to note that the environmental persistence of 1,2-Dibromo-3-nitropentane will be influenced by factors such as temperature, pH, microbial population, and the presence of other organic matter.

Table 1: Predicted Environmental Degradation Pathways for 1,2-Dibromo-3-nitropentane and Comparison with DBNPA

| Degradation Pathway | Predicted for 1,2-Dibromo-3-nitropentane | Reported for DBNPA | Key Factors Influencing Rate |

| Hydrolysis | Expected to be a major pathway, pH-dependent. | Dominant degradation path, rapid hydrolysis with half-lives from 0.4 to 14.8 hours depending on pH. santos.com | pH, Temperature |

| Photolysis | Susceptible to degradation by UV radiation. | Susceptible, with half-lives of 0.4 to 14.8 hours depending on pH. santos.com | Light Intensity, Wavelength, pH |

| Biodegradation | Potentially biodegradable by specialized microorganisms. | Both anaerobic and aerobic metabolism observed, with half-lives less than 4 hours due to combined hydrolysis and biodegradation. santos.com | Microbial species, Oxygen levels, Nutrient availability |

Atom Economy and E-Factor Analysis for the Synthesis and Reactions of 1,2-Dibromo-3-nitropentane

Green chemistry emphasizes the design of chemical processes that maximize the incorporation of all materials used in the process into the final product. nih.gov Two key metrics for evaluating the efficiency of a chemical reaction are atom economy and the Environmental Factor (E-Factor).

Atom Economy

Atom economy, a concept developed by Barry Trost, calculates the percentage of the mass of the reactants that is incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. libretexts.org

The synthesis of 1,2-Dibromo-3-nitropentane can be envisioned through various routes. A common method for vicinal dibromination is the addition of bromine (Br₂) across an alkene. The subsequent nitration could be achieved using a nitrating agent. Let's consider a hypothetical synthesis from 1-pentene.

Reaction: C₅H₁₀ + Br₂ + HNO₃ → C₅H₉Br₂NO₂ + H₂O

To calculate the atom economy, we use the formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

E-Factor

The E-Factor, proposed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by quantifying the amount of waste produced per kilogram of product. nih.gov

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a more environmentally friendly process. The calculation of the E-Factor should ideally include all waste streams, including solvent losses, reaction byproducts, and waste from work-up procedures.

Table 2: Hypothetical Atom Economy and E-Factor for the Synthesis of 1,2-Dibromo-3-nitropentane

| Synthesis Step | Reactants | Desired Product | Byproducts | Atom Economy (%) | Hypothetical E-Factor |

| Bromination | 1-Pentene, Bromine | 1,2-Dibromopentane (B1585501) | None (in ideal addition) | 100% | 0.1 - 0.5 (solvent loss) |

| Nitration | 1,2-Dibromopentane, Nitric Acid | 1,2-Dibromo-3-nitropentane | Water | ~94% | 0.5 - 2.0 (solvent, acid waste) |

| Overall Process | 1-Pentene, Bromine, Nitric Acid | 1,2-Dibromo-3-nitropentane | Water | ~84% | 1.0 - 5.0 (cumulative waste) |

Note: The E-Factor values are hypothetical and can vary significantly based on the specific process conditions, solvent choice, and recycling efforts.

Sustainable Solvent Selection and Waste Minimization Strategies in 1,2-Dibromo-3-nitropentane Chemistry

Sustainable Solvent Selection

For the synthesis of 1,2-Dibromo-3-nitropentane, exploring greener solvent alternatives is crucial. The use of traditional chlorinated solvents for bromination reactions is being phased out due to their environmental impact. researchgate.net More sustainable options include:

Water: Can be an excellent solvent for certain reactions, although the low solubility of organic substrates can be a challenge.

Supercritical Fluids: Supercritical CO₂ is a non-toxic, non-flammable, and renewable solvent that can be an effective medium for various reactions.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them environmentally benign alternatives to volatile organic compounds. mrforum.com

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be used as both solvents and catalysts. rsc.org

Waste Minimization Strategies

Minimizing waste in the production of 1,2-Dibromo-3-nitropentane involves a multi-faceted approach:

Catalysis: The use of catalysts can enable reactions to proceed with higher selectivity and under milder conditions, reducing energy consumption and the formation of byproducts.

Process Intensification: Techniques such as continuous flow reactors can improve reaction efficiency, reduce solvent usage, and enhance safety.

Solvent Recycling: Implementing efficient solvent recovery and recycling systems can significantly reduce the E-Factor of the process. dtu.dk

Waste Treatment: For unavoidable waste streams, appropriate treatment technologies should be employed to minimize their environmental impact. Biological treatment, incineration, and advanced oxidation processes are potential options for halogenated organic waste. epa.gov

By integrating these green chemistry principles into the synthesis and handling of 1,2-Dibromo-3-nitropentane, its environmental impact can be substantially mitigated, aligning its production with the goals of sustainable development.

Advanced Research Directions and Future Perspectives on 1,2 Dibromo 3 Nitropentane

Exploration of Novel Reaction Methodologies and Unprecedented Reactivities of 1,2-Dibromo-3-nitropentane

The strategic placement of two bromine atoms and a nitro group in 1,2-Dibromo-3-nitropentane opens up a plethora of possibilities for novel reaction methodologies. The reactivity of this compound is expected to be dominated by the interplay between these functional groups.

The vicinal dibromides can undergo a variety of transformations. For instance, dehydrobromination using a strong base could lead to the formation of a vinyl bromide, which is a valuable synthetic intermediate. stackexchange.com A second dehydrobromination could potentially yield a bromo-substituted diene or a bromoalkyne. The presence of the electron-withdrawing nitro group on the adjacent carbon is expected to influence the regioselectivity and facility of these elimination reactions.

Furthermore, the bromine atoms are susceptible to nucleophilic substitution. Reactions with various nucleophiles, such as amines, thiols, or azides, could provide a straightforward route to highly functionalized pentane (B18724) derivatives. researchgate.netlibretexts.org The nitro group itself can be transformed into other valuable functionalities. For example, reduction of the nitro group can yield an amine, leading to the formation of a bromo-amino-pentane derivative. arkat-usa.org This transformation would create a molecule with both nucleophilic (amine) and electrophilic (carbon-bromine bond) centers, setting the stage for intramolecular cyclization reactions to form heterocyclic compounds like substituted pyrrolidines or piperidines.

The combination of these reactive sites allows for the design of tandem or cascade reactions. For example, a reaction sequence could be envisioned where an initial nucleophilic substitution at one of the bromine atoms is followed by an intramolecular reaction involving the nitro group or the second bromine atom.

A summary of potential reaction pathways for 1,2-Dibromo-3-nitropentane is presented below:

| Reaction Type | Reagents and Conditions | Potential Products | Synthetic Utility |

| Dehydrobromination | Strong bases (e.g., KOH, NaNH2) | Bromo-nitropentenes, Bromo-nitropentadienes | Access to unsaturated nitro compounds |

| Nucleophilic Substitution | Amines, Thiols, Azides, Cyanides | Functionalized nitropentanes | Building blocks for complex molecules |

| Reduction of Nitro Group | Metal catalysts (e.g., Pd/C, H2), Reducing agents (e.g., Zn/HCl) | 1,2-Dibromo-3-aminopentane | Precursors to amino alcohols and heterocycles |

| Radical Reactions | Radical initiators (e.g., AIBN), Light | C-C bond formation | Introduction of new carbon substituents |

This table presents hypothetical reaction pathways for 1,2-Dibromo-3-nitropentane based on the known reactivity of similar functional groups.

Development of Innovative Asymmetric Synthesis Routes to Isomers of 1,2-Dibromo-3-nitropentane

The structure of 1,2-Dibromo-3-nitropentane contains multiple chiral centers, meaning it can exist as several stereoisomers. The development of asymmetric synthesis routes to access enantiomerically pure isomers is of paramount importance, as different stereoisomers can exhibit distinct biological activities and properties. researchgate.netchiralpedia.com

One potential strategy for the asymmetric synthesis of 1,2-Dibromo-3-nitropentane would involve the diastereoselective or enantioselective bromination of a suitable unsaturated precursor, such as a nitropentene. Chiral catalysts, including those based on transition metals or organocatalysts, could be employed to control the stereochemical outcome of the bromine addition. researchgate.net

Another approach could start from a chiral precursor, for instance, a chiral nitroalcohol, which could be synthesized through an asymmetric Henry (nitroaldol) reaction. researchgate.net Subsequent stereocontrolled conversion of the hydroxyl group to a bromide and diastereoselective bromination of a double bond introduced elsewhere in the molecule could lead to the desired stereoisomer of 1,2-Dibromo-3-nitropentane.

The development of such asymmetric routes would not only provide access to specific stereoisomers of the target compound but also contribute to the broader field of asymmetric synthesis by establishing new methodologies for the stereocontrolled installation of multiple functional groups. uwindsor.ca

Integration of Flow Chemistry and Continuous Processing Approaches for 1,2-Dibromo-3-nitropentane Chemistry

The synthesis and subsequent reactions of polyfunctionalized molecules like 1,2-Dibromo-3-nitropentane can often be challenging in traditional batch reactors due to issues with heat and mass transfer, as well as potential safety hazards associated with exothermic reactions or unstable intermediates. researchgate.netsyrris.jp Flow chemistry offers a promising alternative by providing enhanced control over reaction parameters, leading to improved safety, higher yields, and better product quality. google.comtechnologynetworks.comvapourtec.com

The synthesis of 1,2-Dibromo-3-nitropentane itself, which likely involves nitration and bromination steps, could be significantly improved using flow reactors. Both nitration and bromination reactions are often highly exothermic, and flow systems allow for efficient heat dissipation, preventing runaway reactions and the formation of byproducts. technologynetworks.comvapourtec.com The in-situ generation of reactive and hazardous reagents, such as bromine, can also be integrated into a flow process, further enhancing safety. vapourtec.com

Subsequent transformations of 1,2-Dibromo-3-nitropentane could also benefit from continuous processing. For example, nucleophilic substitution reactions could be performed in a packed-bed reactor containing a solid-supported reagent or catalyst, simplifying purification and allowing for continuous production. The precise control over residence time and temperature in a flow reactor can be crucial for managing the selectivity of consecutive reactions, such as in the case of a stepwise dehydrobromination.

| Process | Batch Chemistry Challenges | Flow Chemistry Advantages | Potential Outcomes |

| Synthesis (Nitration/Bromination) | Poor temperature control, risk of runaway reactions, handling of hazardous reagents. | Excellent heat transfer, enhanced safety, in-situ reagent generation. researchgate.netvapourtec.com | Higher yields, improved purity, safer process. |

| Nucleophilic Substitution | Difficult to control selectivity in polyfunctional compounds, challenging work-up. | Precise control of stoichiometry and residence time, potential for solid-supported reagents. | Improved selectivity, easier purification. |

| Elimination Reactions | Over-reaction leading to mixtures of products, difficult to control. | Fine-tuning of reaction conditions (temperature, time) to favor a specific product. | Higher selectivity for desired unsaturated product. |

This table provides a comparative analysis of batch versus flow chemistry for the synthesis and reactions of 1,2-Dibromo-3-nitropentane.

Design and Synthesis of Advanced Functional Materials Utilizing 1,2-Dibromo-3-nitropentane as a Building Block

The polyfunctionality of 1,2-Dibromo-3-nitropentane makes it an attractive building block for the synthesis of advanced functional materials. nih.gov The bromine atoms can serve as handles for polymerization reactions, either through dehydrobromination to form a diene monomer for subsequent polymerization or through polycondensation reactions with suitable difunctional nucleophiles.

The presence of the nitro group could impart interesting properties to the resulting polymers, such as increased thermal stability or specific electronic characteristics. Furthermore, the nitro group can be reduced to an amine, which can then be used for further functionalization of the polymer, for example, by introducing cross-linking agents or grafting other polymer chains.

Beyond polymers, 1,2-Dibromo-3-nitropentane could be a precursor for the synthesis of novel energetic materials. The high nitrogen and oxygen content of the nitro group, combined with the potential for forming highly strained ring systems through intramolecular reactions, suggests that derivatives of this compound could exhibit high energy densities.

Interdisciplinary Research Avenues Involving 1,2-Dibromo-3-nitropentane in Emerging Fields

The unique chemical architecture of 1,2-Dibromo-3-nitropentane also opens up avenues for interdisciplinary research. In medicinal chemistry, halo-nitro compounds have been investigated for their antimicrobial activities. nih.gov The specific stereoisomers of 1,2-Dibromo-3-nitropentane and its derivatives could be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The ability to systematically modify the structure of the molecule would be crucial in establishing structure-activity relationships.

In the field of chemical biology, derivatives of 1,2-Dibromo-3-nitropentane could be designed as chemical probes to study biological processes. For example, by incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), the molecule could be used to identify and study the interactions of specific proteins or enzymes.

The development of synthetic routes to 1,2-Dibromo-3-nitropentane and the exploration of its reactivity will undoubtedly fuel innovation across multiple scientific disciplines, from fundamental organic chemistry to applied materials science and beyond.

Q & A

Q. What are the standard synthetic routes for preparing 1,2-Dibromo-3-nitropentane, and how can reaction conditions be optimized?

1,2-Dibromo-3-nitropentane is typically synthesized via bromination of a nitroalkane precursor. A common approach involves radical bromination using under UV light or thermal initiation, followed by nitration at the tertiary carbon. Optimization should focus on controlling stoichiometry (e.g., molar ratios of brominating agents) and reaction temperature to minimize side products like over-brominated or de-nitrated derivatives. Kinetic studies using gas chromatography (GC) or HPLC can track intermediate formation .

Q. What analytical techniques are critical for characterizing 1,2-Dibromo-3-nitropentane, and how should data be interpreted?

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm bromine and nitro group positions. For example, deshielded protons adjacent to bromine atoms show splitting patterns consistent with vicinal dibromides.

- IR Spectroscopy : Peaks at ~1540 cm (nitro group) and ~650 cm (C-Br stretching) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish isotopic patterns (e.g., vs. ) to confirm molecular composition .

Q. What safety protocols are essential for handling 1,2-Dibromo-3-nitropentane in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Contaminated clothing must be removed immediately and washed thoroughly .

Q. How can researchers purify 1,2-Dibromo-3-nitropentane, and what solvents are optimal?

Purification via fractional distillation (under reduced pressure to avoid thermal decomposition) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Solvent selection should prioritize low polarity to prevent nitro group degradation. Purity can be verified by GC-MS with ≥98% peak area threshold .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1,2-Dibromo-3-nitropentane in nucleophilic substitution reactions?

The nitro group at C3 exerts a strong electron-withdrawing effect, enhancing the electrophilicity of adjacent bromine atoms. Steric hindrance from the pentane backbone may slow mechanisms, favoring pathways in polar solvents. Computational studies (DFT) can model transition states to predict regioselectivity, while kinetic isotope effects (KIEs) experimentally validate mechanisms .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data for derivatives of 1,2-Dibromo-3-nitropentane?

Contradictions often arise from impurities or isomer formation. Strategies include:

- Reproducibility Checks : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere).

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1,2-Dibromo-3-chloropropane ).